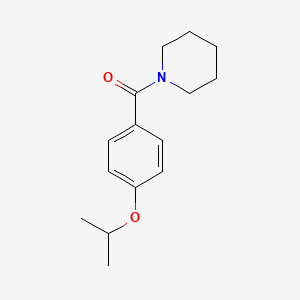

1-(4-isopropoxybenzoyl)piperidine

Description

Properties

IUPAC Name |

piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBMCLZCGVCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Pharmacophore Similarities

Piperidine derivatives share a common six-membered nitrogen-containing ring but differ in substituents, which dictate their biological activity. Key comparisons include:

Key Observations :

- Substituent Position : The para-substituted isopropoxy group in this compound mirrors the para-substituted benzodioxole in 1-BCP, which enhances receptor binding through hydrophobic interactions .

- Hydrophobic Interactions : Larger substituents (e.g., 3-phenylbutyl in RC-33 analogs) improve fit into hydrophobic cavities near helices α4/α5 in sigma-1 receptors, as evidenced by RMSD values < 2 Å for optimal orientation .

- Enzyme Inhibition: E2020’s 5,6-dimethoxyindanone group increases acetylcholinesterase affinity, suggesting electron-donating substituents enhance potency .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-isopropoxybenzoyl)piperidine with high purity?

Methodological Answer:

The synthesis typically involves coupling 4-isopropoxybenzoic acid derivatives with piperidine under mild acylation conditions. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

- Nucleophilic substitution : React the activated benzoic acid derivative with piperidine in anhydrous dichloromethane or THF at 0–25°C.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .

Advanced: How can computational QSAR models be designed to predict the biological activity of this compound derivatives?

Methodological Answer:

QSAR modeling requires:

- Dataset preparation : Collect experimental IC50/pIC50 values for structurally similar phenyl piperidine derivatives (e.g., SERT inhibitors) from literature. Ensure diversity in substituents (e.g., halogen, alkoxy groups) .

- Descriptor calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area, H-bond donors/acceptors).

- Model validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) and external test sets. Prioritize descriptors with high VIP (variable importance in projection) scores, such as steric/electronic parameters at the benzoyl position .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm structure via NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH3, δ 3.5–4.0 ppm for piperidine N-CH2) and NMR (carbonyl C=O ~170 ppm).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z ~290).

- Elemental analysis : Validate empirical formula (C15H21NO3) with <0.4% deviation .

Advanced: How can intramolecular acyl transfer reactions inform the design of spiropiperidine analogs from this compound?

Methodological Answer:

- Reaction design : Introduce a labile acyl group (e.g., acetyl) at the piperidine nitrogen. Under mild debenzylation conditions (HCOONH4/Pd/C, methanol, 50°C), facilitate intramolecular migration to form spiropiperidines.

- Mechanistic insights : Use - COSY and NOESY NMR to track acyl migration and confirm ring conformations. Optimize reaction time (4–6 hr) and solvent polarity to favor spirocyclic products .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., ALK, ROS1) using fluorescence-based ADP-Glo™ assays.

- Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 media .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, HepG2) with 48–72 hr exposure .

Advanced: What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- LogP adjustment : Introduce polar substituents (e.g., hydroxyl, amine) to reduce logP from ~3.5 to 2.0–2.5, enhancing aqueous solubility.

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to slow CYP450-mediated degradation.

- In silico ADMET : Predict BBB permeability (e.g., <2 PSA for CNS penetration) and hERG inhibition risks using ADMET Predictor™ .

Basic: How can structural analogs of this compound be leveraged in tuberculosis drug discovery?

Methodological Answer:

- Scaffold modification : Replace the isopropoxy group with electron-withdrawing substituents (e.g., nitro, CF3) to enhance target binding (e.g., InhA enzyme).

- Combination therapy : Test synergy with first-line drugs (e.g., rifampicin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: What mechanistic insights guide the design of dual kinase inhibitors using this compound scaffolds?

Methodological Answer:

- Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with ALK (e.g., hinge region hydrogen bonds) and ROS1 (hydrophobic pocket occupancy).

- Selectivity optimization : Introduce bulky substituents (e.g., tert-butyl) to exploit differential residue sizes in kinase ATP-binding pockets .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation.

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can NMR-based conformational analysis improve the rational design of this compound derivatives?

Methodological Answer:

- NOESY experiments : Identify spatial proximities between the benzoyl group and piperidine ring protons to deduce chair vs. boat conformations.

- Dynamic studies : Use variable-temperature NMR to assess ring-flipping barriers and correlate with biological activity (e.g., rigid conformers for selective binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.